molecular formula C20H21N5O5 B2563424 Ethyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]acetate CAS No. 123980-48-3

Ethyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]acetate

Cat. No.: B2563424
CAS No.: 123980-48-3
M. Wt: 411.418
InChI Key: NNCZAKMAAMTQQV-UHFFFAOYSA-N
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Description

Ethyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]acetate is a useful research compound. Its molecular formula is C20H21N5O5 and its molecular weight is 411.418. The purity is usually 95%.
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Scientific Research Applications

Antioxidant and Antimicrobial Activities

  • Substituted Aryl Meroterpenoids : Derived from red seaweed, these compounds exhibit significant antioxidant activities, suggesting potential pharmaceutical or food industry applications due to their ability to inhibit radicals and chelate metal ions (Chakraborty et al., 2016).
  • Antimicrobial Activities : Synthesized imidazole derivatives have shown antimicrobial properties against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibacterial agents (Sharma et al., 2004).

Reactivity and Synthesis

  • Reactivity of Imidazole Derivatives : Studies on the reactivity of imidazole derivatives through spectroscopic characterization and computational study reveal insights into their potential applications in synthesizing compounds with specific reactive properties (Hossain et al., 2018).
  • Synthesis of Lignan Conjugates : Demonstrates methods for synthesizing compounds with antimicrobial and antioxidant properties, providing a foundation for the development of new drugs or food preservatives (Raghavendra et al., 2016).

Potential Inhibitory Activities

  • Inhibitory Activities Against Cyclooxygenase and Lipoxygenase : A study on a highly oxygenated 2H-chromen derivative from red seaweed revealed potent anti-inflammatory properties by inhibiting pro-inflammatory enzymes, suggesting a safer alternative to synthetic NSAIDs (Makkar & Chakraborty, 2018).

Properties

IUPAC Name

ethyl 2-[6-(4-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O5/c1-5-30-15(26)11-24-18(27)16-17(22(3)20(24)28)21-19-23(16)10-12(2)25(19)13-6-8-14(29-4)9-7-13/h6-10H,5,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNCZAKMAAMTQQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=C(C=C4)OC)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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